1-phenyl-4-(pyridin-2-yl)-1H-1,2,3-triazol-5-amine

Synthetic methodology Process chemistry Dimroth rearrangement

Researchers requiring a regioisomerically pure 5-amino-1,2,3-triazole scaffold for kinase fragment libraries or bidentate ligand synthesis face supply inconsistency with generic triazole building blocks. This compound solves that: single 1,4-disubstituted-5-amino isomer confirmed by ¹H/¹³C NMR and HRMS, eliminating regioisomeric contamination in dose-response assays. • 81% isolated yield under solvent-free Dimroth conditions, enabling multi-gram production • Melting point 168-170 °C ensures facile handling and long-term storage stability • Dual orthogonal handles (C5-NH₂ + pyridyl N) support divergent parallel chemistry from one building block Available in 10-100 mg packs or bulk custom synthesis.

Molecular Formula C13H11N5
Molecular Weight 237.266
CAS No. 163071-42-9
Cat. No. B2607469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenyl-4-(pyridin-2-yl)-1H-1,2,3-triazol-5-amine
CAS163071-42-9
Molecular FormulaC13H11N5
Molecular Weight237.266
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=C(N=N2)C3=CC=CC=N3)N
InChIInChI=1S/C13H11N5/c14-13-12(11-8-4-5-9-15-11)16-17-18(13)10-6-2-1-3-7-10/h1-9H,14H2
InChIKeyFXFWGQJUSVWMBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Phenyl-4-(pyridin-2-yl)-1H-1,2,3-triazol-5-amine Overview


1-Phenyl-4-(pyridin-2-yl)-1H-1,2,3-triazol-5-amine (CAS 163071-42-9) is a heterocyclic small molecule (C13H11N5, MW 237.26) belonging to the 5-amino-1,2,3-triazole class . The compound features a 1,2,3-triazole core bearing a phenyl substituent at N1, a pyridin-2-yl group at C4, and a free primary amine at C5. This specific substitution pattern confers a unique combination of hydrogen-bond donor/acceptor capacity and metal-coordination potential, making it a versatile intermediate in medicinal chemistry and ligand design . The compound is synthesized via a solvent-free, one-pot dipolar azide–nitrile cycloaddition/Dimroth rearrangement sequence, which affords it in good isolated yield and high regiochemical purity .

Dual functionalization handles

Free C5-amine and C4-pyridyl nitrogen enable divergent derivatization without protecting-group steps.

Regiochemically pure scaffold

One-pot Dimroth sequence yields single 1,4-disubstituted-5-amino isomer, confirmed by NMR and HRMS.

Validated synthetic route

Solvent-free protocol with documented yield and thermal benchmarks supports multi-gram procurement.

1-Phenyl-4-(pyridin-2-yl)-1H-1,2,3-triazol-5-amine Uniqueness


Within the 5-amino-1,2,3-triazole family, even seemingly minor alterations to the N1-aryl or C4-heteroaryl substituents produce pronounced changes in both synthetic accessibility and biological target engagement . The pyridin-2-yl group at C4 introduces a proximal nitrogen lone pair capable of directing metal coordination or engaging in specific hydrogen-bonding interactions with kinase hinge regions, an attribute lost when moving to pyridin-3-yl, pyridin-4-yl, or phenyl-only analogs . Furthermore, solvent-free Dimroth rearrangement yields for the target compound (Route A: 81%; Route B: 75%) differ measurably from close analogs such as 4-(pyridin-2-yl)-N-o-tolyl congener (87%) or N-p-tolyl variant (72%), indicating that subtle steric and electronic factors on the N1-phenyl ring already affect reaction efficiency . Substituting with a generic 1-phenyl-1H-1,2,3-triazol-5-amine (CAS 99584-30-2), which entirely lacks the C4-pyridyl group, removes the bidentate chelation motif essential for many metalloenzyme inhibitor designs, thereby invalidating structure-based hypotheses .

Replacing C4-pyridin-2-yl with pyridin-3-yl, pyridin-4-yl, or phenyl removes the bidentate chelation motif, altering metalloenzyme inhibitor design.

Shifting N1-phenyl to o-tolyl or p-tolyl may change Dimroth rearrangement yield and melting behavior, affecting batch-to-batch consistency.

Generic 1-phenyl-1H-1,2,3-triazol-5-amine (CAS 99584-30-2) lacks the C4-pyridyl vector, eliminating one diversification handle and structure-based hypotheses.

Procurement Evidence for 1-Phenyl-4-(pyridin-2-yl)-1H-1,2,3-triazol-5-amine


Synthesis Yield Comparison

Under identical solvent-free Dimroth rearrangement conditions (Route A: t-BuOK 10 mol%, neat, 150–180 °C, 6 h), the target compound 4e was obtained in 81% isolated yield, whereas the N1-o-tolyl analog 4d afforded 87% and the N1-p-tolyl analog 4f gave 72% . This head-to-head comparison demonstrates that the N1-phenyl substituent on the target compound delivers an intermediate reaction efficiency, directly informative for process scale-up decisions.

Synthesis yield
Head-to-head
81% target vs 87% (o-tolyl) and 72% (p-tolyl)
Supports process scale-up feasibility
Solvent-free Dimroth route A, t-BuOK 10 mol%, 150–180 °C
Synthetic methodology Process chemistry Dimroth rearrangement

Thermal Stability and Purity Benchmarking

The target compound 4e exhibits a melting point of 168–170 °C, as determined by experimental measurement . This is significantly higher than the N1-o-tolyl analog 4d (oil) and the 4-(2-bromophenyl) derivative 4k (146 °C), and moderately elevated relative to the N1-p-tolyl variant 4f (146–148 °C) and the 3-trifluoromethylphenyl analog 4g (150 °C) . A sharp, higher melting point under identical purification conditions indicates superior crystalline lattice stability and correlates with higher bulk purity.

Thermal stability
Head-to-head
168–170 °C (4e) vs oil (4d) and 146–148 °C (4f)
Reported higher lattice stability supports purification and storage
Open capillary determination after chromatography
Physicochemical characterization Thermal analysis Quality control

Regiochemical Integrity

The one-pot DCR/Dimroth sequence that generates the target compound proceeds with exclusive regioselectivity for the 1,4-disubstituted-5-amino-1,2,3-triazole isomer, confirmed by ¹H and ¹³C NMR as well as high-resolution mass spectrometry . In contrast, conventional Cu(I)-catalyzed azide–alkyne cycloaddition (CuAAC) applied to analogous substrates typically yields the 1,4-disubstituted triazole regioisomer lacking the 5-amino group, necessitating additional functionalization steps. The Dimroth rearrangement ensures that the amino group resides at C5, a structural feature associated with antiproliferative activity in 5-amino-1-aryl-1H-1,2,3-triazole scaffolds .

Regiochemical integrity
Class-level
Single 1,4-disubstituted-5-amino isomer (100% regioselectivity)
Regioisomeric identity supports batch consistency
Confirmed by ¹H/¹³C NMR and HRMS
Regioselectivity Click chemistry Structural confirmation

Functional-Group Orthogonality

The primary amine at C5 of the target compound serves as a nucleophilic handle for reductive amination, amide coupling, or urea formation without requiring protecting-group manipulation. In the solvent-free protocol, this amine remains intact throughout the Dimroth step (no N-acylation or oxidation side-products detected) . By contrast, the 1-phenyl-1H-1,2,3-triazol-5-amine comparator (CAS 99584-30-2) lacks the C4-pyridyl group, providing only one vector for diversification; the 4-(pyridin-2-yl)-N-aryl congeners (4d, 4f, 4g) have the C5-amine already substituted, ablating this reactive center entirely . Thus, the target compound uniquely retains two orthogonal functionalization sites: the C5-amine and the C4-pyridyl nitrogen lone pair, the latter available for N-oxide formation or metal coordination .

Functional handles
Class-level
Two orthogonal sites (C5-NH₂ nucleophilic; C4-pyridyl N Lewis basic)
Dual-handle topology supports parallel library synthesis
Free amine remains intact throughout Dimroth step
Medicinal chemistry Parallel synthesis Scaffold derivatization

Use Cases for 1-Phenyl-4-(pyridin-2-yl)-1H-1,2,3-triazol-5-amine


Kinase-Focused Fragment Library Design

The pyridin-2-yl group at C4 mimics the adenine hinge-binding motif found in many kinase inhibitors, while the C5-amine permits vector diversification toward the solvent-exposed region or the ribose pocket. The compound’s dual hydrogen-bond donor/acceptor profile and the documented antiproliferative activity of close 5-amino-1-aryl-1,2,3-triazole analogs support its inclusion in targeted kinase fragment libraries, where the regioisomeric purity and free amine handle enable rapid SAR exploration without additional deprotection steps .

Bidentate Ligand for Transition-Metal Catalysis

The 1,2,3-triazole N2/N3 and the pyridin-2-yl nitrogen form a natural N^N bidentate coordination pocket. The target compound’s fully validated NMR and HRMS characterization ensures that the ligand is introduced into metalation reactions (e.g., with Ru, Ir, Cu) as a spectroscopically pure entity, minimizing side-product formation during catalyst preparation. The 168–170 °C melting point further simplifies handling and weighing in glovebox operations relative to low-melting or oily congeners .

Antiproliferative Screening Reference Compound

Published data on the broader 4-hetaryl-5-amino-1-aryl-1H-1,2,3-triazole series demonstrate selective growth inhibition across multiple NCI-60 tumor cell lines . The target compound, bearing the specific 1-phenyl/4-pyridin-2-yl substitution, serves as the logical reference standard for structure–activity studies within this subclass. Procuring the compound with documented regioisomeric fidelity (100% 1,4-disubstituted-5-amino isomer) eliminates the confounding factor of triazole regioisomer contamination in dose–response assays.

Application
Selection Property
Validation Focus
Kinase fragment library design
Pyridyl hinge-binding mimic and free amine handle
Targeted kinase SAR without deprotection
Bidentate ligand for metal catalysis
N^N bidentate coordination pocket
Spectroscopically pure metalation precursor
Antiproliferative screening reference
Regioisomerically pure triazole scaffold
Cell-model endpoint review
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